molecular formula C9H9N3 B1343275 3-Methylquinoxalin-5-amine CAS No. 19031-43-7

3-Methylquinoxalin-5-amine

Cat. No.: B1343275
CAS No.: 19031-43-7
M. Wt: 159.19 g/mol
InChI Key: TXZGIJQANGIGSE-UHFFFAOYSA-N
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Description

3-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the third position and an amine group at the fifth position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-Methylquinoxalin-5-amine involves the reduction of 2-methyl-8-nitroquinoxaline. The process typically includes the following steps :

  • Dissolving 2-methyl-8-nitroquinoxaline in methanol.
  • Adding a 20% aqueous solution of titanium trichloride dropwise at 0°C.
  • Warming the reaction solution to room temperature and stirring for an additional hour.
  • Concentrating the mixture under reduced pressure.
  • Neutralizing the resultant with an aqueous sodium carbonate solution.
  • Extracting the mixture with ethyl acetate.
  • Drying the organic layers over magnesium sulfate, filtering, and concentrating under reduced pressure.
  • Purifying the residue by silica gel column chromatography using chloroform as the eluent.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinoxalin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further modify the quinoxaline ring.

    Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .

Scientific Research Applications

3-Methylquinoxalin-5-amine is a chemical compound with a variety of applications, primarily in the fields of chemical research, medicinal chemistry, and materials science. It consists of a quinoxaline core with a methyl group at the 3 position and an amino group at the 5 position . The presence of the amine group allows for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Scientific Research Applications

This compound serves as a crucial building block in the synthesis of complex heterocyclic compounds, which are used in various chemical applications.

Use in Synthesis

This compound is used for creating quinoxaline derivatives, which have shown promise as antiviral agents . Many drug candidates with quinoxaline core structures have been identified, demonstrating its potential in medicinal chemistry .

Applications in Medicinal Chemistry

This compound derivatives are investigated for their potential as antiviral drugs . Appropriately functionalized polysubstituted quinoxalines exhibit interesting biological properties, including antiviral, anticancer, and antileishmanial activities . Certain quinoxaline derivatives have demonstrated remarkable activity against coxsackievirus B5 (CBV5) .

Ototoxicity Protection

Quinoxaline derivatives, including quinoxaline-5-carboxylic acid (Qx28), have been identified as providing protection against aminoglycosides and cisplatin-induced hearing loss . Studies have shown that Qx28 can protect against acute and long-term aminoglycoside-induced hair cell loss in zebrafish and mouse cochlear explants . The NF-κB canonical pathway is one of the main signaling cascades targeted by Qx28 in response to ototoxic insult .

Anticancer Research

Quinoxaline derivatives are synthesized and evaluated for their anticancer activity against tumor cell lines, such as human colon carcinoma, liver hepatocellular carcinoma, and human breast adenocarcinoma cell lines . These derivatives have also been assessed for their ability to inhibit VEGFR-2 enzyme activity . Quinoxalines have been found to induce apoptosis, which contributes to their anticancer activity .

Antioxidant Properties

Mechanism of Action

The mechanism of action of 3-Methylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, quinoxaline derivatives have been shown to inhibit bacterial and fungal growth by interfering with their metabolic pathways. Additionally, they can modulate the activity of neurotransmitters, making them potential candidates for treating neurological disorders.

Comparison with Similar Compounds

    Quinoxaline: The parent compound of 3-Methylquinoxalin-5-amine, lacking the methyl and amine groups.

    2-Methylquinoxaline: A derivative with a methyl group at the second position.

    5-Nitroquinoxaline: A derivative with a nitro group at the fifth position.

Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group on the quinoxaline ring. This combination enhances its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Biological Activity

3-Methylquinoxalin-5-amine is a derivative of quinoxaline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications supported by recent research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives has been a focus of recent studies aimed at enhancing their biological efficacy. The structure-activity relationship (SAR) has been explored to determine how modifications to the quinoxaline core influence biological activity.

  • Synthesis Methods : Various synthetic routes have been employed to obtain this compound derivatives. These methods include microwave-assisted synthesis and traditional heating techniques, which have shown varying degrees of efficiency and yield .
  • SAR Insights : Research indicates that the presence of specific functional groups significantly impacts the biological activity of these compounds. For instance, derivatives with hydrophobic terminal groups exhibited enhanced cytotoxicity against cancer cell lines compared to their more polar counterparts .

Anticancer Activity

This compound has shown promising anticancer properties, particularly as a VEGFR-2 inhibitor:

  • VEGFR-2 Inhibition : A series of studies have demonstrated that certain derivatives exhibit significant inhibition of the VEGFR-2 pathway, which is crucial for tumor angiogenesis. For example, compound 11e was identified as a potent VEGFR-2 inhibitor with an IC50 value indicating effective inhibition in vitro against HepG-2 and MCF-7 cancer cell lines .
  • Apoptotic Induction : Further investigations revealed that these compounds induce apoptosis in cancer cells through mechanisms involving caspase activation (caspase-3 and caspase-9) and modulation of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored:

  • Broad-Spectrum Activity : Compounds containing the quinoxaline nucleus have demonstrated antibacterial and antifungal activities. For instance, some derivatives showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives in various biological assays:

  • Study on Cytotoxicity : In a comparative study, several 3-methylquinoxaline derivatives were tested against human cancer cell lines (HepG-2 and MCF-7). The most active compounds exhibited IC50 values ranging from 0.29 to 0.90 µM, indicating their potential as effective anticancer agents .
  • Antimicrobial Screening : Another study focused on synthesizing new quinoxaline derivatives incorporating aromatic aldehydes. The synthesized compounds were screened for antimicrobial activity, revealing significant efficacy against both Gram-positive and Gram-negative bacteria .

Research Findings Overview

Activity Type Compound Cell Line/Pathogen IC50/MIC Value Mechanism
Anticancer11eHepG-20.29 µMVEGFR-2 Inhibition, Apoptosis
AnticancerVariousMCF-70.90 µMCaspase Activation
Antimicrobial5aStaphylococcus aureus0.78 µg/mLBacterial Cell Wall Disruption
Antimicrobial5bEscherichia coli0.60 µg/mLBacterial Cell Wall Disruption

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methylquinoxalin-5-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic or oxidative conditions. For example, derivatives of quinoxalin-2-amine can be synthesized via NaOCl-mediated reactions in dichloromethane (DCM) with benzaldehyde oxime, followed by purification via column chromatography . Optimization includes adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and catalysts (e.g., Et₃N). Reaction progress is monitored via TLC, and yields are improved by precise control of reaction times and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.6–2.7 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify N–H stretches (~3445 cm⁻¹) and aromatic C=C/C=N bands (~1529 cm⁻¹) .
  • HRMS : Validate molecular formulas (e.g., [M+H]+ = 361.1678 for N-ethyl-5-methyl derivatives) .
  • X-ray crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document exact stoichiometric ratios, solvent purity, and reaction temperatures. Use standardized workup protocols (e.g., extraction with DCM, drying over Na₂SO₄). Report retention factors (Rf) from TLC and chromatographic solvents. Share raw spectral data and retention times to enable cross-validation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between derivatives and target proteins (e.g., kinases). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity data to design optimized analogs .

Q. What statistical approaches resolve contradictions in meta-analyses of this compound’s pharmacological properties?

  • Methodological Answer : Quantify heterogeneity using (proportion of total variation due to heterogeneity) and (χ² statistic/degrees of freedom). For I² > 50%, apply random-effects models to account for between-study variance. Sensitivity analyses exclude outliers, and subgroup analyses explore sources of heterogeneity (e.g., assay type, cell lines) .

Q. How do substituents on the quinoxaline ring influence the compound’s coordination chemistry with transition metals?

  • Methodological Answer : Electron-donating groups (e.g., –CH₃ at position 3) enhance ligand stability by increasing electron density on the N-atoms. Synthesize analogs with halogens (–Cl) or nitro (–NO₂) groups to study steric/electronic effects. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior) .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use HPLC to monitor degradation products. Stabilize via lyophilization (for aqueous solutions) or formulation with antioxidants (e.g., BHT). Store derivatives at –20°C in amber vials to prevent photodegradation .

Q. Data Integrity & Best Practices

Q. How should researchers handle conflicting spectral data for novel this compound analogs?

  • Methodological Answer : Re-run NMR/HRMS under identical conditions. Cross-check with independent synthetic batches. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If discrepancies persist, consult crystallographic data or computational NMR prediction tools (e.g., ACD/Labs) .

Q. What protocols ensure ethical reporting of this compound’s bioactivity data?

  • Methodological Answer : Disclose all negative results (e.g., inactive analogs) to avoid publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Cite prior studies transparently, even if findings contradict your own .

Properties

IUPAC Name

3-methylquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZGIJQANGIGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311246
Record name 3-Methyl-5-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19031-43-7
Record name 3-Methyl-5-quinoxalinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19031-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-8-nitroquinoxaline (3.50 g) in MeOH (350 mL) was added dropwise a 20% aqueous solution of titanium trichloride (88.64 g) at 0° C. After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour, and then concentrated under reduced pressure. The resultant was neutralized by addition of an aqueous sodium carbonate solution, and the mixture was extracted five times with ethyl acetate (200 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform) to give 2-methyl-8-aminoquinoxaline (2.27 g, 77%) as red oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
88.64 g
Type
catalyst
Reaction Step One

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